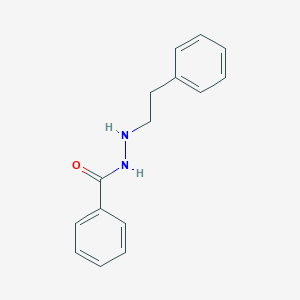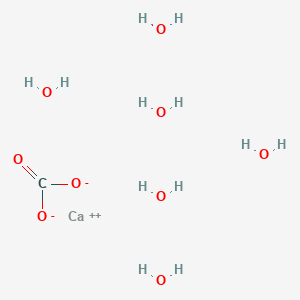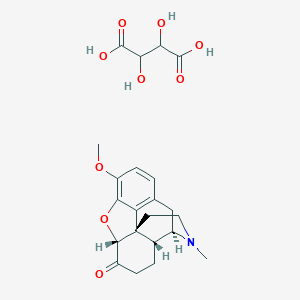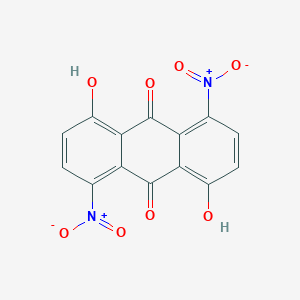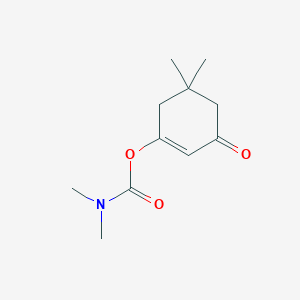
azane;platinum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetraamine platinum typically involves the reaction of ammonium chloroplatinate (IV) with oxalic acid, ammonia water, and calcium acetate. This process occurs in three steps:
- Ammonium chloroplatinate (IV) reacts with oxalic acid.
- The resulting product reacts with ammonia water.
- Finally, the product reacts with calcium acetate to form tetraamine platinum acetate, which is then crystallized and dried .
Industrial Production Methods
The industrial production of tetraamine platinum compounds follows similar synthetic routes but on a larger scale. The process is carried out at normal temperature and pressure, making it suitable for batch and industrial production. The high yield and purity of the product (more than 99.95%) make this method efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
azane;platinum(2+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halides and other ligands.
Major Products
The major products formed from these reactions include various platinum complexes, such as platinum chloride, platinum nitrate, and platinum hydroxide .
Scientific Research Applications
azane;platinum(2+) has a wide range of applications in scientific research:
Biology: Platinum complexes are studied for their potential as antiviral, antimicrobial, and antitumor agents.
Medicine: Platinum-based drugs, such as cisplatin, are used in chemotherapy for treating various cancers.
Industry: It is used in the production of supported catalysts for automotive and chemical industries.
Mechanism of Action
The mechanism of action of tetraamine platinum involves its ability to form coordination complexes with various ligands. In biological systems, platinum complexes can bind to DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death. This property is particularly useful in cancer treatment, where platinum-based drugs target rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tetraamine palladium: Similar to tetraamine platinum but with palladium as the central metal.
Tetraamine rhodium: Similar to tetraamine platinum but with rhodium as the central metal.
Uniqueness
azane;platinum(2+) is unique due to its high stability and versatility in forming various complexes. Its ability to form stable coordination complexes with a wide range of ligands makes it particularly valuable in both research and industrial applications .
Conclusion
azane;platinum(2+) is a versatile and stable compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and ability to form various complexes make it an essential compound in scientific research and industrial processes.
Properties
CAS No. |
16455-68-8 |
|---|---|
Molecular Formula |
H12N4Pt+2 |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
azane;platinum(2+) |
InChI |
InChI=1S/4H3N.Pt/h4*1H3;/q;;;;+2 |
InChI Key |
NOWPEMKUZKNSGG-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Pt+2] |
Canonical SMILES |
N.N.N.N.[Pt+2] |
Related CAS |
13933-32-9 (chloride) 14708-49-7 (iodide) 15651-37-3 (hydroxide) 20634-12-2 (nitrate) |
Synonyms |
tetraamine platinum tetraammineplatinum(II) tetraammineplatinum(II) chloride tetraammineplatinum(II) hydroxide tetraammineplatinum(II) iodide tetraammineplatinum(II) nitrate tetraammineplatinum(II) perchlorate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


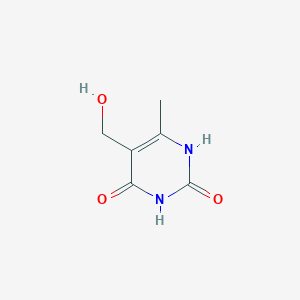
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)

